1-Phenylazetidin-3-ol
Overview
Description
1-Phenylazetidin-3-ol is a nitrogen-containing heterocyclic compound, part of the azetidine family. It has a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol . This compound is characterized by a four-membered ring structure with a hydroxyl group and a phenyl group attached to the azetidine ring. It appears as a pale-yellow to yellow-brown solid .
Preparation Methods
The synthesis of 1-Phenylazetidin-3-ol can be achieved through various synthetic routes. One common method involves the reduction of azetidin-3-one derivatives. For instance, the reduction of 1-diphenylmethylazetidin-3-one using lithium aluminum hydride (LiAlH₄) yields this compound . Another approach includes the cyclization of N-phenylamino alcohols under acidic conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
1-Phenylazetidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylazetidin-3-ol involves its interaction with various molecular targets. The hydroxyl group and the azetidine ring play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in nucleophilic and electrophilic interactions, making it a versatile intermediate in chemical reactions . The exact molecular pathways and targets are still under investigation, but its unique structure allows it to interact with a wide range of biological molecules.
Comparison with Similar Compounds
1-Phenylazetidin-3-ol is compared with other azetidine derivatives such as azetidine-2-carboxylic acid and azetidine-3-one . While all these compounds share the azetidine ring, this compound is unique due to the presence of the phenyl group and the hydroxyl group, which confer distinct chemical and biological properties. The phenyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Similar Compounds
- Azetidine-2-carboxylic acid
- Azetidine-3-one
- 1-Methylazetidin-3-ol
Properties
IUPAC Name |
1-phenylazetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOXYMJNDJMGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625650 | |
Record name | 1-Phenylazetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857280-53-6 | |
Record name | 1-Phenylazetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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